
L-165041
Übersicht
Beschreibung
L-165041 is a phenoxyacetic acid derivative that acts as a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is known for its ability to induce adipocyte differentiation and has been studied for its potential therapeutic applications in various diseases, including metabolic disorders and cardiovascular conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-165041 involves multiple steps, starting with the preparation of the core phenoxyacetic acid structure. The key steps include:
Formation of the phenoxyacetic acid core: This involves the reaction of 4-acetyl-3-hydroxy-2-propylphenol with 3-chloropropyl acetate in the presence of a base to form the intermediate compound.
Etherification: The intermediate is then reacted with 4-hydroxyphenoxyacetic acid under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: L-165041 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in sekundäre Alkohole umwandeln.
Substitution: Die phenolischen Hydroxylgruppen können Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Elektrophile wie Alkylhalogenide und Säurechloride werden unter basischen Bedingungen verwendet.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Sekundäre Alkohole.
Substitution: Alkylierte oder acylierte Phenoxyessigsäurederivate.
Wissenschaftliche Forschungsanwendungen
Role in Angiogenesis
Mechanism of Action:
L-165041 has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. In studies involving human umbilical vein endothelial cells (HUVECs), this compound demonstrated a significant reduction in cell proliferation and migration induced by VEGF. This effect was confirmed through various assays, including the Matrigel plug assay and aortic ring assay, indicating its potential as an antiangiogenic agent independent of PPARδ signaling pathways .
Case Study:
In a study conducted by Jin-Hee Park et al., this compound inhibited angiogenesis in vitro and in vivo, suggesting its therapeutic potential for conditions characterized by pathological angiogenesis, such as cancer and retinopathy .
Impact on Cancer Cells
Cervical Cancer Research:
this compound promotes stabilization of VEGF mRNA in HPV-positive HeLa cells through mechanisms that do not involve PPARβ or p53 pathways. This unique action highlights the compound's potential role in enhancing angiogenesis in cervical cancer, which is crucial for tumor growth and metastasis .
Case Study:
Research indicated that this compound induced expression of various VEGF isoforms in cervical cancer cells, showcasing its dual role in both promoting and regulating angiogenic factors depending on the cellular context .
Cardiovascular Applications
Inhibition of Vascular Smooth Muscle Cell Proliferation:
this compound has been investigated for its effects on vascular smooth muscle cells (VSMCs). It inhibits PDGF-induced proliferation and migration by blocking the G1 to S phase transition of the cell cycle. This inhibition is linked to reduced expression of cyclin D1 and CDK4, making it a candidate for treating cardiovascular diseases such as restenosis and atherosclerosis .
Case Study:
In vivo studies involving Sprague-Dawley rats demonstrated that administration of this compound significantly reduced neointima formation following carotid balloon injury, indicating its potential as a therapeutic agent against vascular remodeling .
Metabolic Effects
Adipocyte Differentiation:
this compound has been shown to induce adipocyte differentiation in NIH-PPARδ cells. This property suggests its relevance in metabolic disorders, particularly those associated with obesity and insulin resistance. The compound raises total cholesterol levels without affecting glucose or triglyceride levels, highlighting its complex role in lipid metabolism .
Case Study:
Studies have indicated that this compound increases uncoupling protein 3 (UCP3) gene expression in muscle cells, which could have implications for energy expenditure and metabolic regulation .
Inflammatory Responses
Inhibition of Inflammatory Markers:
this compound has been reported to inhibit cytokine-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemotactic protein-1 (MCP-1) in endothelial cells. This suggests potential applications in inflammatory diseases where these markers play a critical role .
Summary Table of Applications
Wirkmechanismus
L-165041 exerts its effects by binding to the PPARδ receptor, a nuclear hormone receptor that regulates gene expression. Upon binding, this compound activates the receptor, leading to the transcription of target genes involved in lipid metabolism, inflammation, and cell differentiation. This activation results in various physiological effects, including improved lipid profiles, reduced inflammation, and enhanced adipocyte differentiation .
Vergleich Mit ähnlichen Verbindungen
GW 501516: Another PPARδ agonist, more potent than L-165041.
GFT505: A dual PPARα/δ agonist with broader metabolic effects.
MBX-8025: A selective PPARδ agonist with similar applications in metabolic disorders
Uniqueness of this compound: this compound is unique due to its selective activation of PPARδ with minimal effects on other PPAR isoforms. This selectivity makes it a valuable tool for studying PPARδ-specific pathways and potential therapeutic applications .
Biologische Aktivität
L-165041 is a synthetic compound recognized as a potent agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). With a binding affinity (Ki) of 6 nM, it exhibits over 100-fold selectivity for PPARδ compared to other PPAR subtypes, making it a valuable tool in studying metabolic and neuroprotective mechanisms.
This compound activates PPARδ, a transcription factor that regulates genes involved in lipid metabolism, inflammation, and cell survival. Its activation leads to various biological effects, including:
- Lipid Metabolism : In vivo studies have shown that this compound significantly reduces lipid accumulation in the liver of mouse models, decreasing hepatic triglycerides and cholesterol levels. This is achieved by altering the expression of key genes involved in lipid metabolism, such as increasing lipoprotein lipase and ABCG1 while decreasing PPARγ and pro-inflammatory cytokines like IL-1β and IL-6 .
- Neuroprotection : Research indicates that this compound has neuroprotective properties. In vitro studies demonstrated its ability to reduce cell death in neuronal cell lines exposed to cytotoxic agents. The mechanism involves inhibition of apoptosis pathways, as evidenced by reduced caspase-3 and caspase-7 activities .
Comparative Biological Activity
The following table summarizes the biological activities associated with this compound compared to other PPAR agonists:
Compound | PPAR Subtype | Ki (nM) | Key Effects |
---|---|---|---|
This compound | PPARδ | 6 | Reduces liver lipid accumulation; neuroprotection |
GW501516 | PPARδ | 1 | Similar effects on lipid metabolism; anti-inflammatory properties |
Ciglitazone | PPARγ | 10 | Insulin sensitization; adipogenesis |
Rosiglitazone | PPARγ | 0.5 | Insulin sensitization; cardiovascular effects |
Study on Lipid Metabolism
In a study involving insulin-resistant db/db mice, this compound was administered to evaluate its effects on lipid profiles. The results indicated:
- A significant reduction in plasma triglycerides and cholesterol levels.
- Gene expression analysis revealed increased hepatic expression of lipoprotein lipase and decreased expression of apolipoprotein B .
Neuroprotective Effects
A series of experiments assessed the neuroprotective effects of this compound in models of cerebral ischemia:
- Cell Viability Assays : SH-SY5Y neuroblastoma cells treated with this compound showed enhanced survival rates when exposed to stressors like thapsigargin and MPP+.
- Mechanistic Insights : The compound inhibited apoptotic pathways, leading to decreased Golgi fragmentation and reduced caspase activity .
Angiogenesis Regulation
Research has also explored the role of this compound in promoting angiogenesis through its effects on Vascular Endothelial Growth Factor (VEGF) expression:
Eigenschaften
IUPAC Name |
2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-3-5-19-20(11-10-18(15(2)23)22(19)26)28-13-4-12-27-16-6-8-17(9-7-16)29-14-21(24)25/h6-11,26H,3-5,12-14H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBVCKCCQCQCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
Record name | L-165041 | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/L-165041 | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040745 | |
Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79558-09-1 | |
Record name | 2-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79558-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-(2-propyl-3-hydroxy-4-acetyl)phenoxy)propyloxyphenoxy acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079558091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-165041 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RV682Z3FQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.